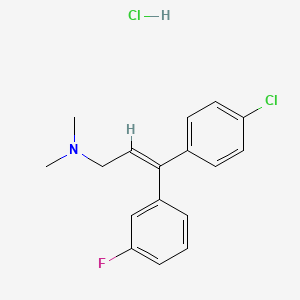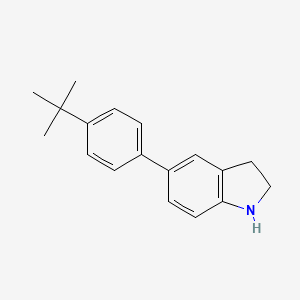
5-(4-Tert-butylphenyl)indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Tert-butylphenyl)indoline is a chemical compound with the molecular formula C18H21N. It belongs to the class of indoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound features a tert-butyl group attached to the phenyl ring, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butylphenyl)indoline can be achieved through various methods. One common approach involves the palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds in β-arylethylamine substrates . This method is efficient and operates under mild conditions, using inexpensive reagents. Another method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated systems can be employed to enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
5-(4-Tert-butylphenyl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert indole derivatives back to indoline structures.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles and indolines, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
科学研究应用
5-(4-Tert-butylphenyl)indoline has several scientific research applications:
作用机制
The mechanism of action of 5-(4-Tert-butylphenyl)indoline involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives can inhibit the activity of certain kinases and proteases, leading to anticancer and antimicrobial effects . The tert-butyl group can enhance the compound’s stability and bioavailability, contributing to its overall efficacy.
相似化合物的比较
Similar Compounds
5-Bromoindoline: A halogenated indoline derivative with enhanced reactivity and potential as a synthetic intermediate.
5-Methylindoline: A methyl-substituted indoline with different electronic properties and reactivity compared to 5-(4-Tert-butylphenyl)indoline.
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity, stability, and biological activity. This structural feature distinguishes it from other indoline derivatives and can lead to unique applications in various fields.
属性
分子式 |
C18H21N |
|---|---|
分子量 |
251.4 g/mol |
IUPAC 名称 |
5-(4-tert-butylphenyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C18H21N/c1-18(2,3)16-7-4-13(5-8-16)14-6-9-17-15(12-14)10-11-19-17/h4-9,12,19H,10-11H2,1-3H3 |
InChI 键 |
HXCIOIZIWJBUDM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)NCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


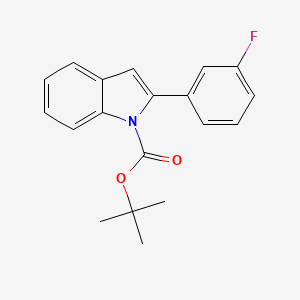
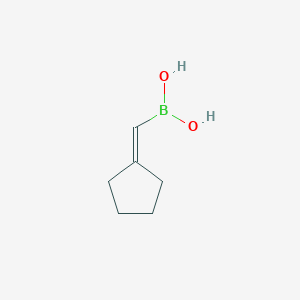
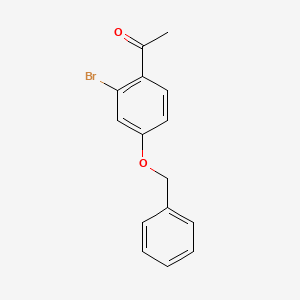
![4-Amino-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12852156.png)
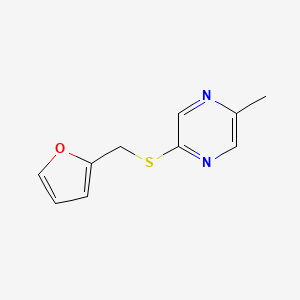

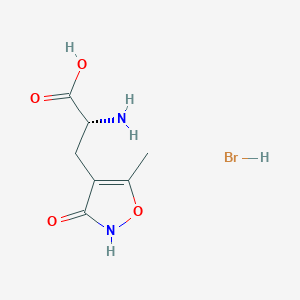
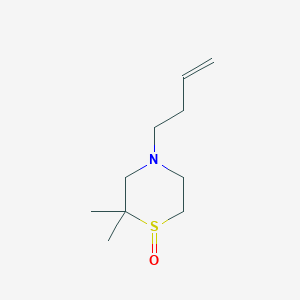
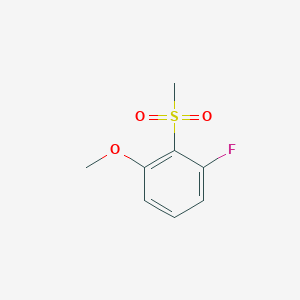

![(3aS,8aR)-5-Phenyl-2-(pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B12852196.png)


